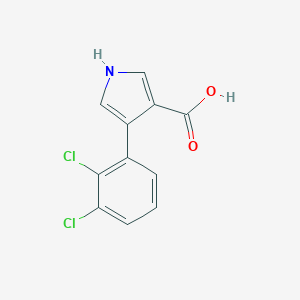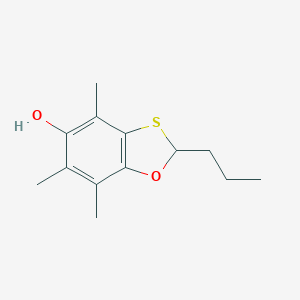
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol, also known as Trolox, is a synthetic analogue of vitamin E. It is a water-soluble antioxidant that has been extensively studied for its potential applications in scientific research. Trolox has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is thought to be related to its ability to scavenge free radicals and to inhibit oxidative damage. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can donate electrons to free radicals, neutralizing their harmful effects. It can also chelate metal ions, which can catalyze the formation of free radicals. In addition, 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to activate cellular signaling pathways that are involved in the regulation of cellular metabolism and survival.
Efectos Bioquímicos Y Fisiológicos
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, to reduce inflammation, and to improve mitochondrial function. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has also been shown to have anti-cancer properties, to protect against cardiovascular disease, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in lab experiments is its water solubility, which makes it easy to use in cell culture studies. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is that it may not accurately reflect the effects of natural antioxidants, as it is a synthetic analogue of vitamin E.
Direcciones Futuras
There are many potential future directions for research on 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to protect against oxidative damage in the brain and to improve cognitive function, making it a promising candidate for further study in this area. Another potential area of research is the use of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in the prevention and treatment of cardiovascular disease, which is also related to oxidative stress. Finally, there is interest in studying the effects of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol on aging and age-related diseases, as oxidative stress is thought to play a role in the aging process.
Métodos De Síntesis
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 2-mercaptobenzoic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is widely used in scientific research as an antioxidant and a free radical scavenger. It has been shown to protect cells and tissues from oxidative damage, which can lead to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also used in cell culture studies to protect cells from oxidative stress and to study the effects of antioxidants on cellular function.
Propiedades
Número CAS |
100480-17-9 |
|---|---|
Nombre del producto |
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
Fórmula molecular |
C13H18O2S |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
4,6,7-trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
InChI |
InChI=1S/C13H18O2S/c1-5-6-10-15-12-8(3)7(2)11(14)9(4)13(12)16-10/h10,14H,5-6H2,1-4H3 |
Clave InChI |
IGGIBRSAGVJGQR-UHFFFAOYSA-N |
SMILES |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canónico |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
Sinónimos |
5-HTOBT 5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




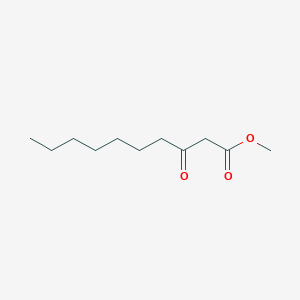

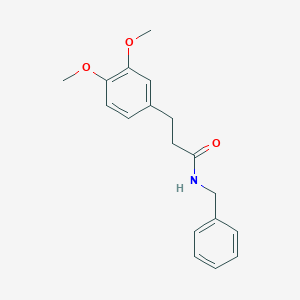
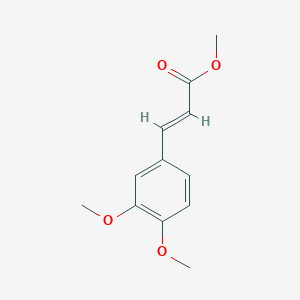

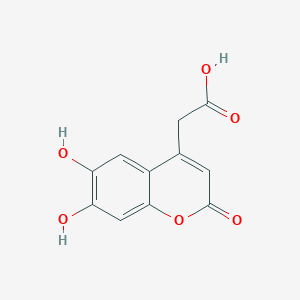
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

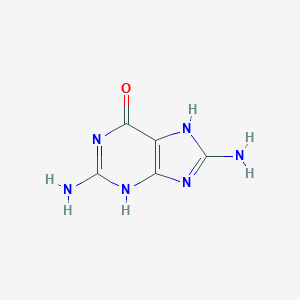

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

